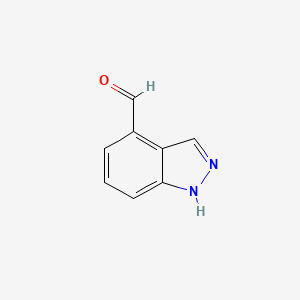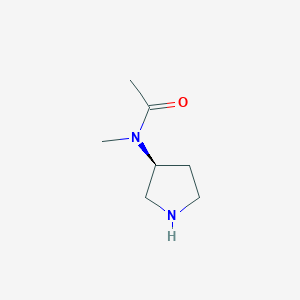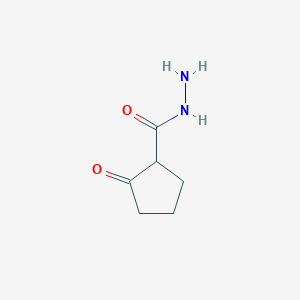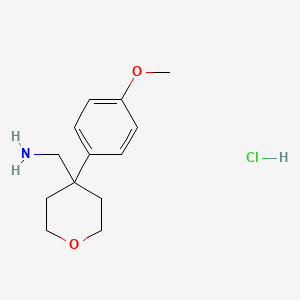![molecular formula C8H12N2O2 B1390202 (8AS)-Hexahidro-8a-metilpirrolo-[1,2-a]pirazina-1,4-diona CAS No. 847952-36-7](/img/structure/B1390202.png)
(8AS)-Hexahidro-8a-metilpirrolo-[1,2-a]pirazina-1,4-diona
Descripción general
Descripción
“(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione” is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has been identified as an antioxidative agent in a newly isolated Streptomyces mangrovisoli sp. nov . The compound has exhibited strong antioxidant activity and has been suggested as a potential preventive agent against free-radical associated diseases .
Synthesis Analysis
The compound has been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthetic method for a derivative of the compound, “8-benzoyl-2-phenyl-3,4-dihydropyrrolo [1,2-a] pyrazine-1,6,7(2H)-trione”, has been described, involving the reaction of “(Z)-1-aryl-3-(2-aryl-2-oxoethylidene) piperazin-2-ones” and oxalyl chloride, followed by a reaction with water .Molecular Structure Analysis
The molecular structure of “(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione” includes a pyrrole ring and a pyrazine ring . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The compound has been involved in various chemical reactions, particularly in the synthesis of its derivatives . The effect of the amount of NaOEt, temperature, and reaction time on the proportions of diastereomers formed in the cyclocondensation reaction has been examined .Physical And Chemical Properties Analysis
The boiling point of the compound is predicted to be 413.3±34.0 °C .Mecanismo De Acción
Target of Action
Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Their biological activities suggest that they may interact with a variety of cellular targets, leading to changes in cellular function .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that they affect multiple pathways .
Result of Action
Given the biological activities of pyrrolopyrazine derivatives, it is likely that they have significant effects at the molecular and cellular levels .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione in lab experiments has several advantages. First, it is a small molecule, which makes it easy to work with and manipulate in the laboratory. Second, it is a potent compound, which makes it an effective tool for probing the structure and function of proteins and other molecules. Third, it is relatively inexpensive, which makes it a cost-effective tool for scientific research.
However, there are also some limitations to the use of (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione in lab experiments. First, the compound is a mixture of isomers, which can make it difficult to accurately measure its effects. Second, the compound is not very stable, which can make it difficult to work with over long periods of time. Finally, the compound has not been extensively studied, which can make it difficult to predict its effects in certain circumstances.
Direcciones Futuras
The potential of (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione for scientific research is still largely unexplored. In the future, further research is needed to better understand its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research is needed to develop methods to improve the stability and accuracy of the compound, as well as to explore its potential use in drug discovery and development. Finally, further research is needed to explore the potential of (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione for probing the structure and function of proteins and other molecules, as well as for exploring the biochemical and physiological effects of compounds in lab experiments.
Aplicaciones Científicas De Investigación
Agente Antimicrobiano
Identificado como un metabolito bioactivo, exhibe un potente efecto inhibitorio sobre S. aureus multirresistente, con una CIM de 15 ± 0.172 mg L−1 y CMB de 20 ± 0.072 mg L−1 .
Síntesis de Diastereómeros
El compuesto se utiliza en la síntesis de nuevos diastereómeros de (4S,8aS)- y (4R,8aS)-4-fenil-perhidropirrol [1,2-a]pirazina-1,3-dionas, que son importantes en el estudio de las propiedades químicas quirales .
Andamiaje de Pirrolopirazina
Sirve como andamiaje para derivados de pirrolopirazina, que son compuestos heterocíclicos que contienen nitrógeno con una amplia gama de actividades biológicas .
Agente Antioxidante
El compuesto se identifica como un agente antioxidante en varios extractos, contribuyendo a las propiedades antioxidantes de estas sustancias .
Safety and Hazards
The compound should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Análisis Bioquímico
Biochemical Properties
(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, this compound interacts with proteins involved in oxidative stress responses, enhancing antioxidant activity . These interactions are crucial for its potential therapeutic effects.
Cellular Effects
The effects of (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation . It also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby modulating cellular functions . Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For example, it inhibits bacterial chitinase, an enzyme crucial for bacterial cell wall synthesis . This inhibition disrupts bacterial growth and survival. Additionally, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it maintains its biological activity over extended periods, although some degradation products may form . These degradation products can sometimes exhibit different biological activities, which need to be considered in experimental designs .
Dosage Effects in Animal Models
The effects of (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione vary with dosage in animal models. At low doses, it exhibits therapeutic effects such as antibacterial and anticancer activities . At higher doses, it can cause toxic effects, including liver and kidney damage . These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for safe and effective use .
Metabolic Pathways
(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism . These interactions can lead to the formation of various metabolites, some of which may retain biological activity . The compound also affects metabolic flux, altering the levels of key metabolites in cells . Understanding these metabolic pathways is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in certain organelles, influencing its localization and activity . These transport and distribution mechanisms are critical for its biological effects and therapeutic potential .
Subcellular Localization
The subcellular localization of (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione plays a significant role in its activity. It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound may also undergo post-translational modifications that direct it to specific cellular compartments . These localization patterns are essential for its function and effectiveness in different cellular contexts .
Propiedades
IUPAC Name |
(8aS)-8a-methyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8-3-2-4-10(8)6(11)5-9-7(8)12/h2-5H2,1H3,(H,9,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJZVQZVKYKIIL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1C(=O)CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCN1C(=O)CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1390132.png)


![Thieno[2,3-C]pyridine-7-carboxylic acid](/img/structure/B1390136.png)
